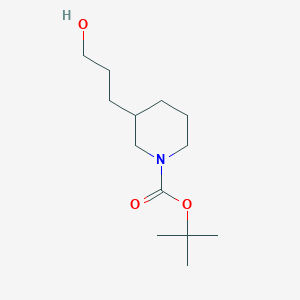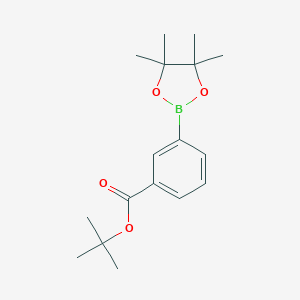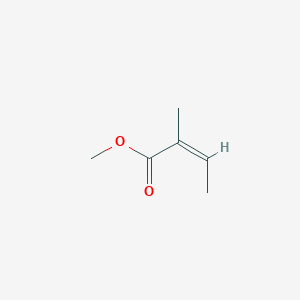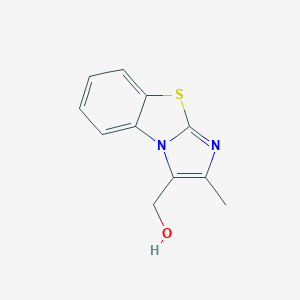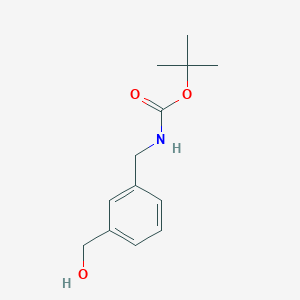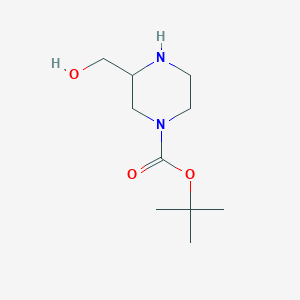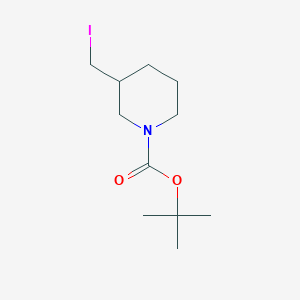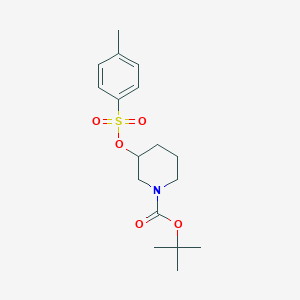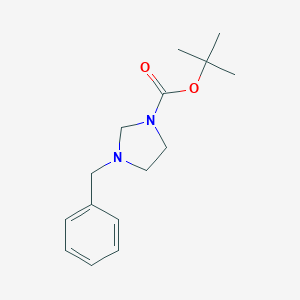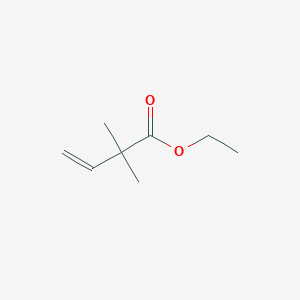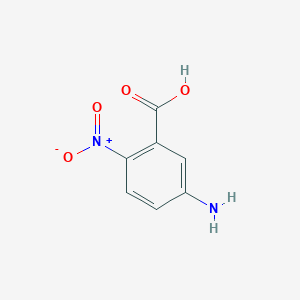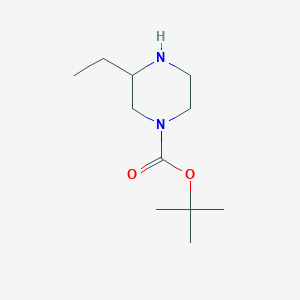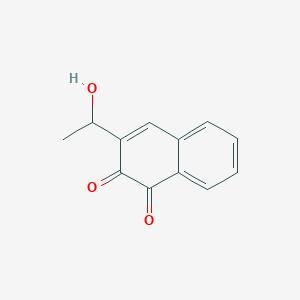
3-(1-Hydroxyethyl)naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by its common name, Juglone, and has been found in several plants, including the black walnut tree.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the activity of several signaling pathways, including the NF-kappaB and MAPK pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1-Hydroxyethyl)naphthalene-1,2-dione are diverse and depend on the intended application. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to protect against oxidative stress. Additionally, it has been shown to improve cognitive function and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is its broad range of potential applications in various scientific research fields. It is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of using 3-(1-Hydroxyethyl)naphthalene-1,2-dione in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-Hydroxyethyl)naphthalene-1,2-dione. One area of interest is the development of novel therapeutic agents based on its structure and properties. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, the potential applications of 3-(1-Hydroxyethyl)naphthalene-1,2-dione in agriculture and environmental science are also areas of interest for future research.
Conclusion
In conclusion, 3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop novel therapeutic agents based on its properties.
Synthesemethoden
The synthesis of 3-(1-Hydroxyethyl)naphthalene-1,2-dione can be achieved through several methods, including the oxidation of juglone with potassium permanganate or hydrogen peroxide, the reduction of 5-hydroxy-1,4-naphthoquinone with sodium borohydride, and the reaction of 1,2-naphthoquinone with ethylene glycol. Each synthesis method has its advantages and limitations, and the choice of method depends on the intended application.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxyethyl)naphthalene-1,2-dione has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, antifungal, antiviral, and antioxidant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
129113-09-3 |
|---|---|
Produktname |
3-(1-Hydroxyethyl)naphthalene-1,2-dione |
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(1-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-7,13H,1H3 |
InChI-Schlüssel |
BDCMHJPWOKIQID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
Synonyme |
1,2-Naphthalenedione, 3-(1-hydroxyethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



